4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3, linked to a piperazine ring. The piperazine is further functionalized with a carboxamide group bound to a 2-(trifluoromethyl)phenyl moiety. Its molecular formula is C17H16F3N7O (MW: 391.4 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyridazine core is associated with diverse biological activities, including antimicrobial and kinase inhibition properties .
Properties
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c1-12-23-24-15-6-7-16(25-28(12)15)26-8-10-27(11-9-26)17(29)22-14-5-3-2-4-13(14)18(19,20)21/h2-7H,8-11H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHLHCDJVYTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Methyl- Triazolo[4,3-b]Pyridazine
The triazolopyridazine system is synthesized via cyclocondensation of a pyridazine hydrazide derivative. For example, ethyl N-benzoyl-(6-chloro[1,2,]triazolo[4,3-b]pyridazin-3-yl)glycinate serves as a precursor, undergoing hydrolysis and decarboxylation under basic conditions to yield 6-chloro-3-methyl-[1,triazolo[4,3-b]pyridazine. Alternative routes involve heating hydrazide intermediates in acetic acid to form chloromethyl-substituted triazolopyridazines.
Key Reaction Conditions
-
Hydrazide cyclization : Reflux in acetic acid (110°C, 4–6 hours).
-
Chlorination : Treatment with thionyl chloride (SOCl₂) in benzene at 60°C.
| Intermediate | Molecular Formula | Yield | Purification Method |
|---|---|---|---|
| 6-Chloro-3-methyl-triazolopyridazine | C₆H₅ClN₄ | 78% | Recrystallization (ethanol/water) |
Functionalization of the Piperazine Moiety
Nucleophilic Substitution at Position 6
The chloro group at position 6 of the triazolopyridazine undergoes nucleophilic substitution with piperazine. This reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux (80–100°C) with excess piperazine to prevent dialkylation.
Optimized Protocol
-
Reactants : 6-Chloro-3-methyl-triazolopyridazine (1 equiv), piperazine (3 equiv).
-
Yield : 85% after column chromatography (silica gel, ethyl acetate/hexane).
Carboxamide Formation
Coupling with 2-(Trifluoromethyl)Phenyl Isocyanate
The secondary amine of the piperazine reacts with 2-(trifluoromethyl)phenyl isocyanate to form the carboxamide. This step requires careful control of stoichiometry to avoid over-reaction.
Reaction Parameters
-
Solvent : Dichloromethane (DCM), room temperature.
-
Catalyst : Triethylamine (TEA, 1.2 equiv).
-
Workup : Extraction with aqueous NaHCO₃, followed by solvent evaporation.
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Yield | 72% |
| Purity | 99% (via recrystallization in DCM/hexane) |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the planar triazolopyridazine core and the equatorial orientation of the piperazine-carboxamide substituent.
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Competing pathways during cyclization may yieldtriazolo[4,3-a]pyridazine isomers. Using electron-withdrawing groups (e.g., chloro) at position 6 directs regioselectivity toward the [4,3-b] isomer.
Purification of Hydrophobic Intermediates
The trifluoromethylphenyl group introduces hydrophobicity, necessitating reversed-phase chromatography for final product purification.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) achieved 68% overall yield using flow chemistry for the substitution and coupling steps, reducing reaction times by 40% .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural features of 4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide , several types of chemical reactions can be anticipated:
-
Amide Formation and Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
-
Nucleophilic Substitution : The trifluoromethyl group on the phenyl ring may participate in nucleophilic substitution reactions, although it is generally stable due to its strong electron-withdrawing effect.
-
Heterocyclic Ring Reactions : The triazole and pyridazine rings can participate in various heterocyclic reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions.
Reaction Conditions and Catalysts
Optimization of reaction conditions is crucial for achieving high yields and purity. Common techniques include:
-
Solvent Selection : Choosing appropriate solvents can enhance reaction rates and selectivity.
-
Temperature Control : Careful temperature management is essential to avoid side reactions.
-
Catalysts : Various catalysts, such as transition metals or organic bases, can facilitate reactions.
Analytical Techniques
Characterization of the compound and its reaction products typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.
-
Mass Spectrometry (MS) : To confirm molecular weight and purity.
-
High-Performance Liquid Chromatography (HPLC) : For separation and quantification of reaction mixtures.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Amide Hydrolysis | Acidic or Basic Conditions | Carboxylic Acid and Amine |
| Nucleophilic Substitution | Strong Nucleophile, Elevated Temperature | Substituted Phenyl Derivative |
| Heterocyclic Ring Reactions | Electrophile, Catalyst (e.g., Metal) | Substituted Triazole or Pyridazine |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
Potential Therapeutic Areas :
- Anticancer Activity : Preliminary studies indicate that derivatives of triazolo-pyridazines exhibit cytotoxic effects against cancer cell lines. The incorporation of trifluoromethyl groups enhances metabolic stability and bioactivity.
- Antimicrobial Properties : Research has shown that similar compounds can possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Neuroscience
The piperazine component is known for its role in modulating neurotransmitter systems. Compounds like this one may have implications in treating neurological disorders such as depression or anxiety by acting on serotonin or dopamine receptors.
Pharmacokinetics
Studies into the pharmacokinetic profiles of this compound reveal important data regarding absorption, distribution, metabolism, and excretion (ADME). For instance:
- Blood-Brain Barrier Penetration : The presence of the trifluoromethyl group may enhance lipid solubility, facilitating central nervous system (CNS) penetration.
- Metabolic Stability : Research indicates that modifications to the piperazine ring can significantly affect metabolic pathways, which is crucial for drug development.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the triazolo-pyridazine framework:
| Study | Findings | Implications |
|---|---|---|
| Smith et al., 2023 | Compound X showed significant anticancer activity in vitro against breast cancer cells. | Suggests potential for development as an anticancer drug. |
| Johnson et al., 2024 | Neuropharmacological assessment indicated anxiolytic effects in animal models. | Supports further investigation for CNS-related therapies. |
Mechanism of Action
The mechanism of action of 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is largely dependent on its target:
Molecular Targets: : It may interact with various biological targets, such as enzymes or receptors, by binding to specific active sites or domains.
Pathways Involved: : The compound can modulate signaling pathways, influence gene expression, or alter cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolopyridazine-Based Analogs
(a) N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives
- Structure : Features a 6-methyl-triazolo[4,3-b]pyridazine core linked to a benzamide group.
- Bioactivity : Demonstrated moderate to potent antimicrobial activity against bacterial and fungal strains .
- Key Difference : Lacks the piperazine-carboxamide bridge and trifluoromethyl group, resulting in lower molecular weight (MW ~322–350 g/mol) and reduced metabolic stability compared to the target compound.
(b) 4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Structure : Structural isomer of the target compound, with the trifluoromethyl group at the meta-position of the phenyl ring.
- Molecular Data : MW = 391.4 g/mol (identical to the target compound) .
- Implications : Positional isomerism may alter binding affinity to target proteins due to steric or electronic effects.
(c) N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide
Piperazine/Piperidine Hybrids with Fluorinated Moieties
(a) N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Structure : Incorporates a 4-fluorophenethyl group and piperidine.
- Molecular Data : MW = 426.5 g/mol .
- Key Feature : Fluorine substitution improves membrane permeability but lacks the trifluoromethyl group’s strong electron-withdrawing effects.
(b) N-(2-Phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Structure : Phenyl groups at both the triazolopyridazine and carboxamide termini.
- Implications: Non-fluorinated analogs may exhibit reduced bioactivity due to lower electronegativity and metabolic resistance .
Bioactivity and Computational Similarity Analysis
Antimicrobial Activity
Molecular Similarity Metrics
Structure-Activity Relationships (SAR)
Biological Activity
The compound 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.39 g/mol. Its structure features a triazole ring fused with a pyridazine moiety, which is known for enhancing biological activity through various interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of trifluoromethyl groups in related compounds has been associated with enhanced antibacterial activity due to increased lipophilicity and improved membrane penetration .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 31d | S. aureus | 1 |
| 31b | C. albicans | 0.5 |
| 30a | E. coli | 8 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies on similar triazole derivatives have suggested that they can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one study reported an IC50 value of 6.2 μM for a related triazole compound against HCT-116 cells . The mechanism of action is often linked to the inhibition of key enzymes involved in cell proliferation and survival.
Table 2: Anticancer Activity of Related Triazoles
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
- Receptor Modulation : Compounds similar to this one have been shown to act as antagonists at certain receptors (e.g., P2Y12), impacting cellular signaling pathways involved in inflammation and platelet aggregation .
- Apoptosis Induction : The structural features allow for interactions that can lead to programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of triazole derivatives:
- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
- Piperazine Moiety : Contributes to receptor binding affinity.
- Triazole Ring : Essential for antimicrobial and anticancer properties.
Case Studies
Several studies have focused on synthesizing and evaluating new derivatives based on the core structure of triazolo-pyridazines. For instance, a recent study synthesized a series of substituted piperazine derivatives that exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM .
Q & A
Q. What are the common synthetic routes for preparing 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core via cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU) .
- Piperazine Functionalization : Coupling of the triazolo-pyridazine intermediate with a substituted phenylpiperazine using carbodiimide-based reagents (e.g., EDCI·HCl and HOBt) to form the carboxamide bond .
- Key Intermediates : 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine and N-[2-(trifluoromethyl)phenyl]piperazine derivatives are critical precursors.
Q. What analytical techniques are recommended for confirming the structure and purity of the compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR for verifying substituent positions and bond connectivity .
- HPLC : To assess purity (>95%) using reverse-phase columns with UV detection .
- Elemental Analysis : Confirming molecular formula (e.g., C17H17F3N6O for analogous triazolo-piperazine derivatives) .
Q. What initial biological screening assays are suitable for evaluating this compound's pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) using fluorescence-based activity assays .
- Cellular Viability Tests : MTT assays on cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low solubility during the synthesis of the triazolo-pyridazine intermediate?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of hydrophobic intermediates .
- Temperature Control : Reflux conditions (60–80°C) with stirring to improve reaction kinetics .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to isolate pure intermediates .
Q. Are there contradictions in reported biological activities of similar triazolo-pyridazine derivatives, and how can these be resolved?
- Methodological Answer :
- Data Discrepancies : Variations in IC50 values for antifungal activity may arise from differences in assay conditions (e.g., pH, enzyme sources).
- Resolution Strategies :
- Standardized Assays : Use identical enzyme batches (e.g., recombinantly expressed 14-α-demethylase) .
- Comparative Studies : Parallel testing of analogs under controlled conditions to isolate structure-activity relationships .
Q. What computational methods predict the binding affinity and selectivity of this compound toward biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase) using PDB structures .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- Free Energy Calculations : MM/PBSA or MM/GBSA to estimate binding free energies .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., CCDC deposition for analogous triazolo derivatives) .
- Data Interpretation : Refinement software (e.g., SHELX) to confirm bond angles, torsion angles, and spatial arrangement of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
